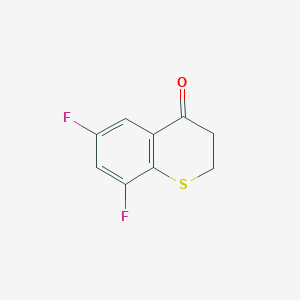

4H-1-Benzothiopyran-4-one, 6,8-difluoro-2,3-dihydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Convenient Synthesis Techniques : A variety of synthesis methods have been developed for 4H-1-Benzothiopyran derivatives, demonstrating their versatility in chemical synthesis. For instance, a convenient Baylis-Hillman synthesis method for 3-substituted 2H-1-Benzothiopyrans (thiochromenes) offers yields up to 67%, showcasing an efficient approach to these compounds (Kaye & Nocanda, 2002). Additionally, synthesis techniques involving reactions with sodium azide or diethyl ethoxymethylenemalonate have been utilized to create novel benzothiopyran derivatives, indicating their significance in organic chemistry (Nakazumi, Endo, Nakaue, & Kitao, 1985).

Structural and Spectral Analysis : Detailed structural and spectral analyses of benzothiopyran-4-ones have been conducted to differentiate them from other similar compounds. Mass, NMR, and UV spectra have been utilized to characterize these compounds, offering insights into their chemical properties and reactivity (Nakazumi & Kitao, 1977).

Potential Pharmaceutical Applications

Chemotherapeutic Agents : The synthesis of 2-substituted 4H-thieno[2,3-b][1]benzothiopyran-4-ones has been explored for their potential as chemotherapeutic agents. This research underscores the importance of benzothiopyran derivatives in the development of new medicinal compounds (El-Subbagh, Yousif, El-Eman, & El-kerdawy, 1989).

Anticonvulsant and Sedative-Hypnotic Activity : Studies on 4-(alkylimino)-2,3-dihydro-4H-1-benzopyrans and -thiopyrans have revealed significant anticonvulsant activity. These findings highlight the therapeutic potential of benzothiopyran derivatives in treating neurological conditions (Arnoldi et al., 1990).

Antiaggregating Activity : N,N-disubstituted 4-amino-3-phenyl-2H,5H-[1]benzothiopyrano[4,3-b]pyran-2-ones have been synthesized and shown to possess strong platelet antiaggregating activity. This suggests their potential use in preventing thrombotic diseases (Bargagna et al., 1990).

Mecanismo De Acción

6,8-Difluorothiochroman-4-one, also known as 4H-1-Benzothiopyran-4-one, 6,8-difluoro-2,3-dihydro-, is a chemical compound with the molecular formula C9H6F2OS . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Mode of Action

The exact mode of action of 6,8-Difluorothiochroman-4-one is currently unknown due to the lack of specific studies on this compound. It is known that thiochroman-4-one derivatives have been synthesized and evaluated for their in vitro antifungal activity . This suggests that 6,8-Difluorothiochroman-4-one may interact with its targets to exert antifungal effects.

Biochemical Pathways

Given its potential antifungal activity, it may be involved in pathways related to fungal growth and proliferation .

Pharmacokinetics

It has a high gastrointestinal absorption and is predicted to be BBB permeant . . These properties may influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Given its potential antifungal activity, it may inhibit the growth and proliferation of certain fungi .

Propiedades

IUPAC Name |

6,8-difluoro-2,3-dihydrothiochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2OS/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYVMGWKGUNBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1=O)C=C(C=C2F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide](/img/structure/B2770487.png)

![Ethyl 4-(4-bromophenyl)-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2770488.png)

![6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2770493.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-cyclobutyl-2,2-difluorocyclopropyl)methanone;hydrochloride](/img/structure/B2770494.png)

![6-methyl-N-[2-(4-methylphenyl)ethyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2770500.png)

![N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2770501.png)

![3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2770503.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2770504.png)